molecular formula C16H19N B1492591 3,3-Dimethyl-4-(naphthalen-2-yl)pyrrolidine CAS No. 2098063-67-1

3,3-Dimethyl-4-(naphthalen-2-yl)pyrrolidine

Cat. No.: B1492591
CAS No.: 2098063-67-1
M. Wt: 225.33 g/mol
InChI Key: PYCATNLHXTYNHL-UHFFFAOYSA-N
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Description

3,3-Dimethyl-4-(naphthalen-2-yl)pyrrolidine is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring substituted with a naphthalene moiety and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-4-(naphthalen-2-yl)pyrrolidine typically involves multiple steps, starting with the formation of the pyrrolidine ring

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethyl-4-(naphthalen-2-yl)pyrrolidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 3,3-Dimethyl-4-(naphthalen-2-yl)pyrrolidine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activities, including its role as a ligand for various receptors and enzymes.

Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: In industry, this compound is used in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in material science and nanotechnology.

Mechanism of Action

The mechanism by which 3,3-Dimethyl-4-(naphthalen-2-yl)pyrrolidine exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the context and application.

Comparison with Similar Compounds

  • 2-(3,4-Dimethyl-naphthalen-1-yl)-indan-1,3-dione

  • 2-[4a,8-Dimethyl-2,3,4,5,6,8a-hexahydro-1H-naphthalen-2-yl]propan-2-ol

Uniqueness: 3,3-Dimethyl-4-(naphthalen-2-yl)pyrrolidine stands out due to its specific structural features, which confer unique chemical and biological properties compared to similar compounds

Properties

IUPAC Name

3,3-dimethyl-4-naphthalen-2-ylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N/c1-16(2)11-17-10-15(16)14-8-7-12-5-3-4-6-13(12)9-14/h3-9,15,17H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYCATNLHXTYNHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC1C2=CC3=CC=CC=C3C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3-Dimethyl-4-(naphthalen-2-yl)pyrrolidine
Reactant of Route 2
3,3-Dimethyl-4-(naphthalen-2-yl)pyrrolidine
Reactant of Route 3
3,3-Dimethyl-4-(naphthalen-2-yl)pyrrolidine
Reactant of Route 4
3,3-Dimethyl-4-(naphthalen-2-yl)pyrrolidine
Reactant of Route 5
3,3-Dimethyl-4-(naphthalen-2-yl)pyrrolidine
Reactant of Route 6
3,3-Dimethyl-4-(naphthalen-2-yl)pyrrolidine

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